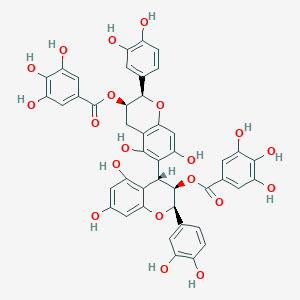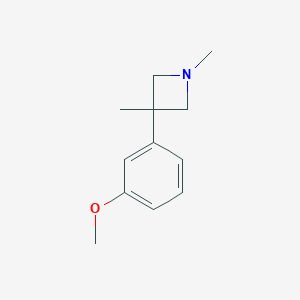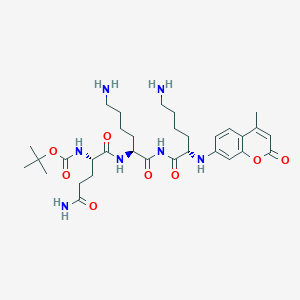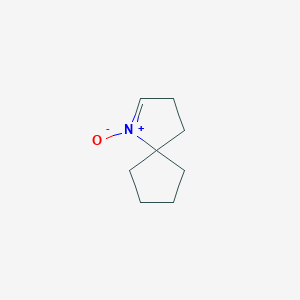
Nemonoxacin
Descripción general
Descripción
Nemonoxacin is a non-fluorinated quinolone antibiotic . It is under development with TaiGen Biotechnology for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . It has been approved in Taiwan for the treatment of CAP in adults .
Molecular Structure Analysis
Nemonoxacin has a molecular formula of C20H25N3O4 . Its average mass is 371.430 Da and its monoisotopic mass is 371.184509 Da .
Chemical Reactions Analysis
Nemonoxacin has shown to have a higher antibacterial activity against Gram-positive cocci and atypical pathogens than other quinolones (such as moxifloxacin and levofloxacin), while its activity against Gram-negative bacilli was similar to that of moxifloxacin and levofloxacin .
Physical And Chemical Properties Analysis
Nemonoxacin has a molecular formula of C20H25N3O4 and a molecular weight of 371.43 . It should be stored at -20°C in powder form for 3 years and at 4°C for 2 years .
Aplicaciones Científicas De Investigación
Immunoprotective Effects in Sepsis : Nemonoxacin significantly reduces mortality from 80% to 30% in a lipopolysaccharide-induced mouse sepsis model and has immune-modulatory and protective effects on LPS-induced inflammation (Chen et al., 2020).
Treatment of Community-Acquired Pneumonia : It is approved in Taiwan for treating adult community-acquired pneumonia (Poole, 2014). Studies have shown its efficacy against Streptococcus pneumoniae (Li et al., 2021), and it has been observed to have reliable clinical and microbiological efficacy for this condition, with pharmacokinetic/pharmacodynamic cutoff values higher than the MIC90 for S. pneumoniae and S. aureus (Chen et al., 2023).
Potential for Treating Various Infections : Nemonoxacin shows potential for treating common infectious diseases like community-acquired pneumonia, Clostridium difficile infections, acute bacterial skin and skin structure infections, and sexually transmitted diseases (Huang et al., 2015).
Comparison with Other Antibiotics : It is as effective and safe as levofloxacin in treating community-acquired pneumonia, with similar clinical cure rates, microbiological success rates, and safety profiles (Yuan et al., 2017). It has greater efficacy than fluoroquinolones in treating various infections, especially gram-positive bacteria (Qin & Huang, 2014).
Activity Against Mycoplasma pneumoniae and Ureaplasma spp. : Nemonoxacin has bactericidal effects on these pathogens, similar to fluoroquinolones (Wang et al., 2019).
Low Potential for Inducing Resistant Pathogens : Compared to other fluoroquinolones, nemonoxacin has a lower potential for inducing resistant pathogens (Yang et al., 2020).
Bactericidal Activity Against Respiratory Pathogens : It is effective against typical and atypical respiratory pathogens, including resistant Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus (Chang et al., 2019).
Safety and Pharmacokinetics : Nemonoxacin is well-tolerated in healthy volunteers, and its concentration in human plasma and urine can be determined accurately (Guo et al., 2012). It is also well tolerated in patients with moderate hepatic impairment (Kang et al., 2019).
Direcciones Futuras
Nemonoxacin is under development for the oral and intravenous treatment of community-acquired pneumonia (CAP) and the oral treatment of diabetic foot ulcer infections and skin and soft tissue infections . Ongoing clinical studies on the intravenous formulation will yield additional safety data, which might provide supplementary data regarding the safety of nemonoxacin .
Propiedades
IUPAC Name |
7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPQPGFLVZTJOR-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958907 | |
| Record name | Nemonoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nemonoxacin | |
CAS RN |
378746-64-6 | |
| Record name | Nemonoxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378746-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nemonoxacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0378746646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nemonoxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06600 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nemonoxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEMONOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P94L0PVO94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Chloro-6-methyl-dibenzo[C,F][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B24473.png)






